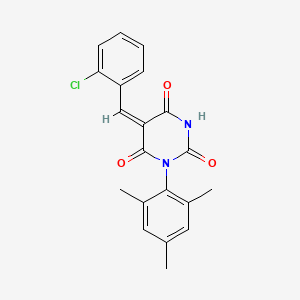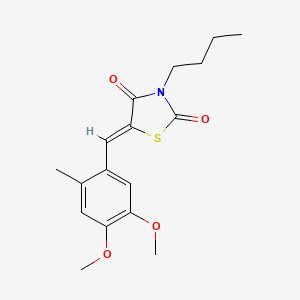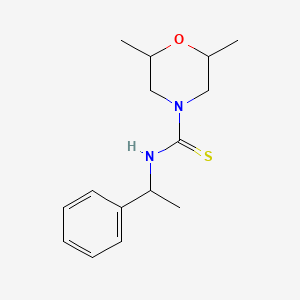
5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
The compound "5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione" belongs to a class of chemicals known as pyrimidinetriones, which have been studied for various applications, including pharmaceuticals and materials science. The interest in these compounds lies in their diverse chemical and physical properties, which can be fine-tuned through substitution at various positions on the pyrimidine ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multistep organic reactions, including condensation and cyclization processes. One common approach for synthesizing similar compounds is the tandem Aldol condensation-Michael addition process, offering a green and economical pathway to obtain these compounds with high efficiency and under mild conditions (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione," is characterized using techniques such as NMR, FT-IR, and X-ray crystallography. These compounds exhibit a range of isomeric forms, with their stability influenced by substitutions on the pyrimidine ring. X-ray crystallography studies provide insights into the solid-state molecular structure, revealing the relative stabilities of different isomers and their vibrational spectra (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetriones participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the molecule. The electronic and structural properties of these compounds, such as electron density distribution and reactive sites, can be elucidated through computational methods like DFT analysis. These analyses help in understanding the reactivity patterns and potential chemical transformations of the compounds (Barakat et al., 2015).
科学的研究の応用
Spectral Studies
- Spectral Properties : D-π-A molecules, closely related to 5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, have been synthesized and their spectral properties investigated. These molecules show peaks in UV-visible absorption spectra and surface photovoltage spectra due to the formation of H-aggregate. This is significant in the study of electron donor and acceptor properties of such molecules (Chen et al., 2001).
Structural and Electronic Properties
- Density Functional Theory (DFT) Analysis : Thiopyrimidine derivatives, similar in structure to the compound of interest, have been analyzed using DFT. These studies include vibrational analysis, natural bonding orbital (NBO) analysis, and molecular electronic potential (MEP), providing deep insights into the structural and electronic properties of such compounds (Hussain et al., 2020).
Pharmacokinetic Properties
- Drug Likeness and Pharmacokinetics : Research on pyrimidine 2, 4, 6-trione derivatives, which are structurally related, reveals their potential in cardiovascular diseases due to L-type calcium channel blockade activity. The study includes analysis of drug likeliness and pharmacokinetic properties, crucial for drug development (Irshad et al., 2022).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Properties : Some derivatives of pyrimidinones have shown promising antimicrobial and antitumor activities. These findings can provide a basis for the exploration of similar activities in 5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione (Edrees et al., 2010).
Synthesis and Structural Characterization
- Synthesis and X-ray Characterization : The synthesis and spectral characterization of similar pyrimidine derivatives have been conducted, with studies involving X-ray crystallography and DFT/B3LYP method. This provides a methodology for the synthesis and structural elucidation of related compounds (Barakat et al., 2015).
Antihypertensive Potential
- Blood Pressure Lowering Effect : Certain pyrimidine derivatives have shown effectiveness in blood pressure reduction, elucidating potential cardiovascular benefits. This suggests the possibility of similar benefits in related compounds, including 5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione (Irshad et al., 2021).
Antimycobacterial Activity
- Antimycobacterial Properties : Synthesized derivatives of pyrimidinetriones, similar to the compound , have demonstrated antimycobacterial activity, indicating the potential of 5-(2-chlorobenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione in antimycobacterial drug development (Yushin et al., 2020).
Combinatorial Synthesis and Antitumor Activities
- Combinatorial Synthesis for Antitumor Screening : The synthesis of a library of substituted pyrimidines, including structures similar to the compound of interest, for screening against tumor cell lines, represents a pathway for discovering antitumor properties of such compounds (Xie et al., 2007).
特性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-12(2)17(13(3)9-11)23-19(25)15(18(24)22-20(23)26)10-14-6-4-5-7-16(14)21/h4-10H,1-3H3,(H,22,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGHALOWRPRNEJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)


![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)


![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)